
6-(Dimethoxymethyl)-5-phenylpyrimidine-2,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Dimethoxymethyl)-5-phenylpyrimidine-2,4-diamine is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities. This particular compound is characterized by the presence of a dimethoxymethyl group and a phenyl group attached to the pyrimidine ring, which may contribute to its unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Dimethoxymethyl)-5-phenylpyrimidine-2,4-diamine typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of a substituted benzaldehyde with a suitable pyrimidine derivative in the presence of a catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to enhance yield and purity while minimizing costs and environmental impact. This may involve the use of continuous flow reactors, advanced purification techniques, and the recycling of solvents and reagents. The industrial production methods are designed to ensure consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
6-(Dimethoxymethyl)-5-phenylpyrimidine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted pyrimidine derivatives.
Aplicaciones Científicas De Investigación
6-(Dimethoxymethyl)-5-phenylpyrimidine-2,4-diamine has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 6-(Dimethoxymethyl)-5-phenylpyrimidine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as DNA replication, protein synthesis, and signal transduction. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparación Con Compuestos Similares
Similar Compounds
- 6-Methoxymethyl-5-phenylpyrimidine-2,4-diamine
- 6-Ethoxymethyl-5-phenylpyrimidine-2,4-diamine
- 6-(Dimethoxymethyl)-5-methylpyrimidine-2,4-diamine
Uniqueness
6-(Dimethoxymethyl)-5-phenylpyrimidine-2,4-diamine is unique due to the presence of both dimethoxymethyl and phenyl groups, which may confer distinct chemical and biological properties. These structural features can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for research and development.
Propiedades
Número CAS |
31349-27-6 |
|---|---|
Fórmula molecular |
C13H16N4O2 |
Peso molecular |
260.29 g/mol |
Nombre IUPAC |
6-(dimethoxymethyl)-5-phenylpyrimidine-2,4-diamine |
InChI |
InChI=1S/C13H16N4O2/c1-18-12(19-2)10-9(8-6-4-3-5-7-8)11(14)17-13(15)16-10/h3-7,12H,1-2H3,(H4,14,15,16,17) |
Clave InChI |
PHOWVKWTGKMEEB-UHFFFAOYSA-N |
SMILES canónico |
COC(C1=C(C(=NC(=N1)N)N)C2=CC=CC=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


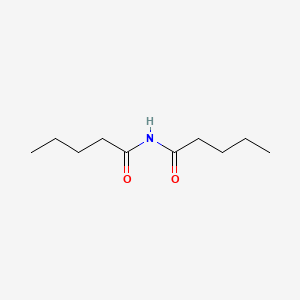
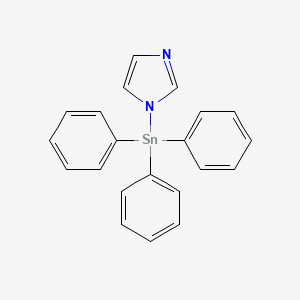



![2,4-Dichloro-1-{4-nitro-3-[(propan-2-yl)oxy]phenoxy}benzene](/img/structure/B14690497.png)
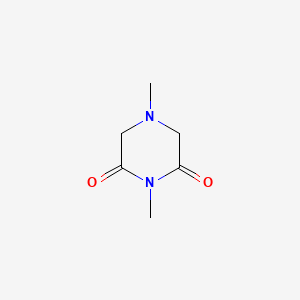

![3-({(e)-[4-(Dimethylamino)phenyl]methylidene}amino)phenol](/img/structure/B14690507.png)

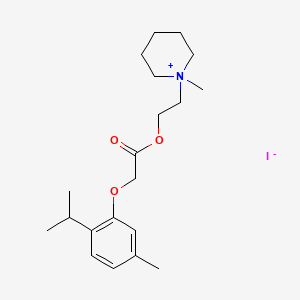
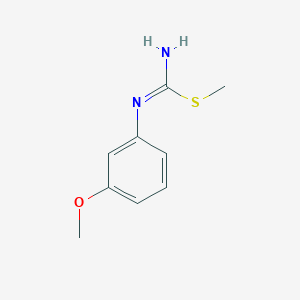
silane](/img/structure/B14690547.png)

